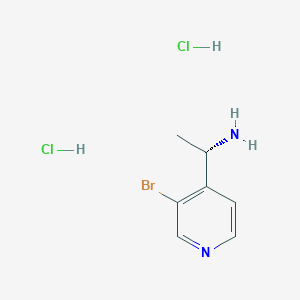

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

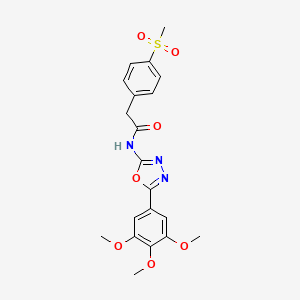

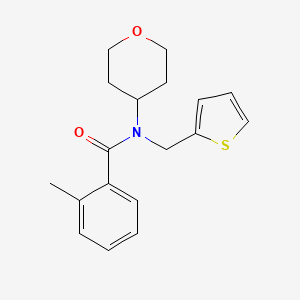

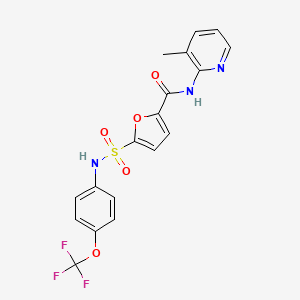

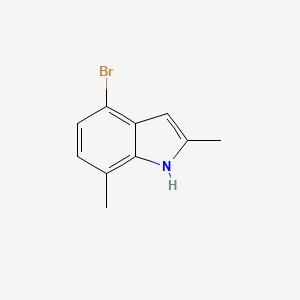

“(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2089245-92-9 . It has a molecular weight of 273.99 . It’s a powder in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-1-(3-bromopyridin-4-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 .Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 273.99 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Selective Amination of Polyhalopyridines

The palladium-catalyzed selective amination of polyhalopyridines, including 3-bromopyridine derivatives, has been demonstrated to yield high chemoselectivity and isolated yields. This methodology facilitates the synthesis of amino-substituted pyridines, essential in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

Alpha-pyridylation of Chiral Amines

Alpha-pyridylation of chiral amines through urea coupling, lithiation, and rearrangement, involving bromopyridines, has been optimized to achieve high enantioselectivity. This process is crucial for constructing quaternary stereogenic centers in organic molecules, which are valuable in medicinal chemistry (Clayden & Hennecke, 2008).

Synthesis and Crystal Structure of Schiff Base Compounds

Schiff base compounds derived from bromopyridines, like the synthesis of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, have been characterized to exhibit excellent antibacterial activities. These findings are significant for developing new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008).

Spiroaziridination Under High Pressure

The high-pressure spiroaziridination reaction between primary amines and bromo-substituted acetates offers a novel approach to synthesizing spiroaziridines, which are valuable intermediates in synthetic organic chemistry. This reaction showcases the versatility of bromopyridine derivatives in facilitating complex transformations (Rulev & Maddaluno, 2001).

Amination of Aryl Halides Using Copper Catalysis

The copper-catalyzed amination of aryl halides, including bromopyridines, represents a significant advancement in the field of cross-coupling reactions. This method provides an efficient route to aminopyridines with potential applications in drug discovery and development (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Safety and Hazards

properties

IUPAC Name |

(1S)-1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOQKEGANYHMEV-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1)Br)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2932157.png)

![8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2932159.png)

![3-Methyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2932160.png)

![2-(3-Methoxyphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2932161.png)